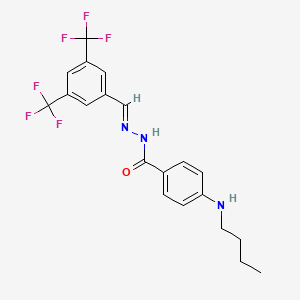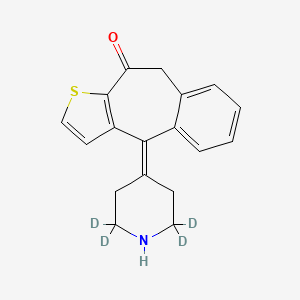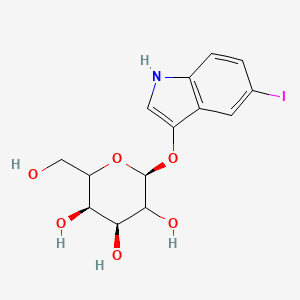
Purple-|A-D-Gal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purple-β-D-Gal (5-Iodo-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for β-galactosidase. It is similar to X-gal but generates a purple-colored precipitate upon enzyme hydrolysis . This compound is widely used in molecular biology for detecting β-galactosidase activity, which is often employed as a reporter gene in various assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
Purple-β-D-Gal is synthesized through the reaction of 5-iodoindole with β-D-galactopyranosyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of Purple-β-D-Gal involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Purple-β-D-Gal undergoes enzymatic hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules subsequently oxidize and dimerize to form water-insoluble indigo precipitates .
Common Reagents and Conditions
Enzymatic Hydrolysis: β-galactosidase is the primary enzyme used for hydrolyzing Purple-β-D-Gal.
Oxidation: The indoxyl molecules formed during hydrolysis undergo oxidation in the presence of oxygen to form indigo.
Major Products
The major product formed from the enzymatic hydrolysis of Purple-β-D-Gal is indigo, which is responsible for the purple coloration observed in assays .
Scientific Research Applications
Purple-β-D-Gal is extensively used in scientific research for detecting β-galactosidase activity. Its applications span various fields, including:
Chemistry: Used as a chromogenic substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Employed in molecular biology for detecting β-galactosidase activity in gene expression studies.
Medicine: Utilized in diagnostic assays to detect bacterial contamination and other pathogens.
Industry: Applied in quality control processes to monitor β-galactosidase activity in various products.
Mechanism of Action
The mechanism of action of Purple-β-D-Gal involves its hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules then undergo oxidation and dimerization to form indigo precipitates. The formation of the colored precipitate indicates the presence and activity of β-galactosidase .
Comparison with Similar Compounds
Purple-β-D-Gal is similar to other chromogenic substrates for β-galactosidase, such as X-gal, Red-β-D-Gal, Rose-β-D-Gal, and Green-β-D-Gal . it is unique in generating a purple-colored precipitate, which provides a distinct visual marker for enzyme activity.
Similar Compounds
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produces a blue precipitate.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produces a red or magenta precipitate.
Rose-β-D-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Produces a pink precipitate.
Green-β-D-Gal (N-Methylindolyl-β-D-galactopyranoside): Produces a green precipitate.
Purple-β-D-Gal stands out due to its unique color change, making it a valuable tool in various biochemical assays.
Properties
Molecular Formula |
C14H16INO6 |
|---|---|
Molecular Weight |
421.18 g/mol |
IUPAC Name |
(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1 |
InChI Key |
XNKCQUZRJVDUFR-BMYFTYEUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
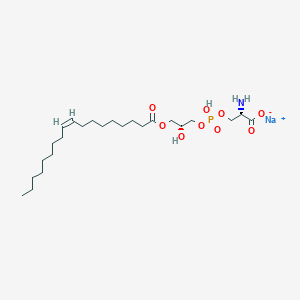
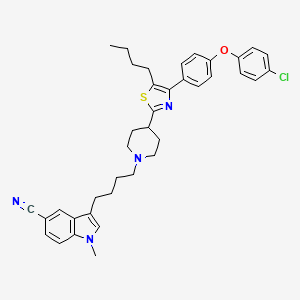
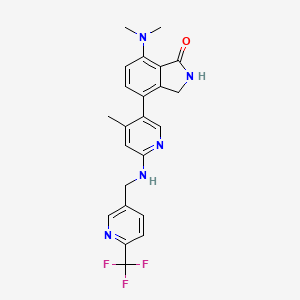
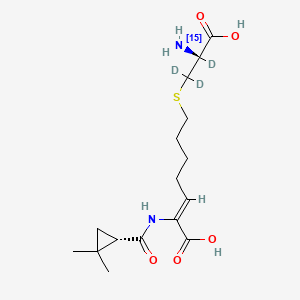
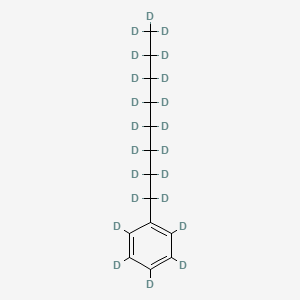
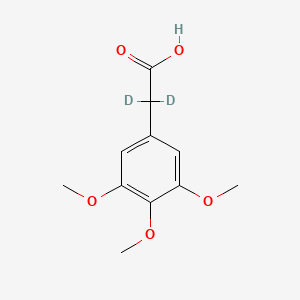
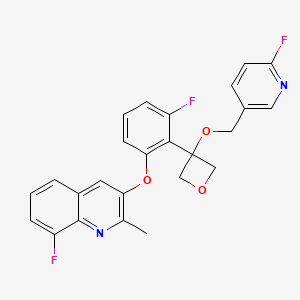
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
